butyl (6-nitro-1,3-benzothiazol-2-yl)carbamate
Overview
Description
The compound “butyl (6-nitro-1,3-benzothiazol-2-yl)carbamate” seems to be a derivative of benzothiazole . Benzothiazoles are known to be biologically and chemically active, and they have found a large number of pharmaceutical and industrial applications .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of a similar compound, “Methyl (6-nitro-1,3-benzothiazol-2-yl)carbamate”, has a molecular formula of C9H7N3O4S, an average mass of 253.235 Da, and a monoisotopic mass of 253.015732 Da .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can vary widely depending on the specific compound and conditions. For example, iodine can catalyze simple and practical syntheses of 2-aroylbenzothiazoles and 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones under metal-free conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “2-Butyl-6-nitro-1,3-benzoxazole”, the empirical formula is C11H12N2O3 and the molecular weight is 220.22 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
butyl N-(6-nitro-1,3-benzothiazol-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-2-3-6-19-12(16)14-11-13-9-5-4-8(15(17)18)7-10(9)20-11/h4-5,7H,2-3,6H2,1H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJZWRUGWZKZFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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